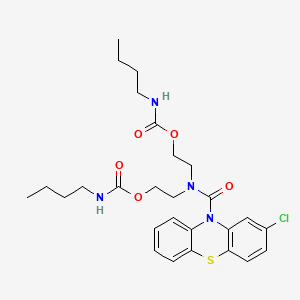
Carbamic acid, butyl-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, butyl-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid and phenothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, butyl-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester typically involves multiple steps. One common method includes the reaction of 2-chloro-10H-phenothiazine with butyl carbamate under specific conditions to form the desired ester. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the correct formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, butyl-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Carbamic acid, butyl-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of carbamic acid, butyl-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid derivatives: Compounds with similar structures and functional groups.
Phenothiazine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Carbamic acid, butyl-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester is unique due to its specific combination of carbamic acid and phenothiazine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
65241-06-7 |
|---|---|
Molecular Formula |
C27H35ClN4O5S |
Molecular Weight |
563.1 g/mol |
IUPAC Name |
2-[2-(butylcarbamoyloxy)ethyl-(2-chlorophenothiazine-10-carbonyl)amino]ethyl N-butylcarbamate |
InChI |
InChI=1S/C27H35ClN4O5S/c1-3-5-13-29-25(33)36-17-15-31(16-18-37-26(34)30-14-6-4-2)27(35)32-21-9-7-8-10-23(21)38-24-12-11-20(28)19-22(24)32/h7-12,19H,3-6,13-18H2,1-2H3,(H,29,33)(H,30,34) |
InChI Key |
SEGKZSJMDIEABH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OCCN(CCOC(=O)NCCCC)C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


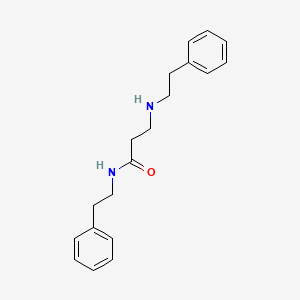
![2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B14475357.png)
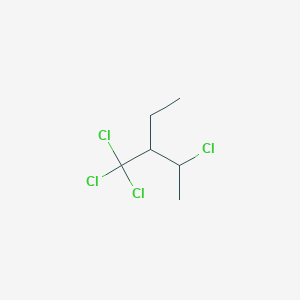
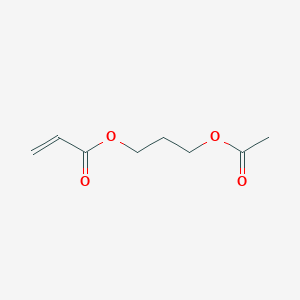


![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)

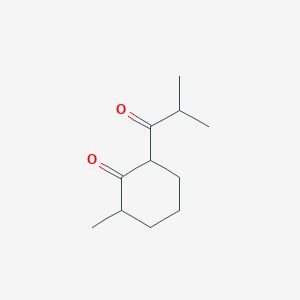
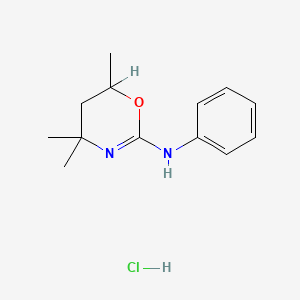
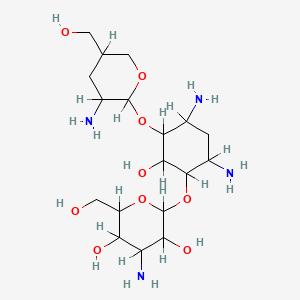

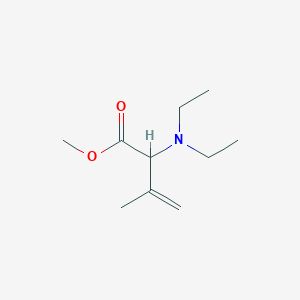
![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)
